3-Amino-5-chloropyridine-2-thiol
Description
3-Amino-5-chloropyridine-2-thiol is a heterocyclic aromatic compound featuring a pyridine ring substituted with:
- An amino (-NH₂) group at position 3,
- A chlorine atom at position 5,
- A thiol (-SH) group at position 2.
This compound belongs to the chloropyridine family, which is widely studied for applications in pharmaceuticals, agrochemicals, and materials science. The thiol group enhances its reactivity, enabling participation in hydrogen bonding and nucleophilic substitution reactions .
Properties
Molecular Formula |
C5H5ClN2S |
|---|---|
Molecular Weight |
160.63 g/mol |
IUPAC Name |
3-amino-5-chloro-1H-pyridine-2-thione |
InChI |
InChI=1S/C5H5ClN2S/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) |
InChI Key |
JCGQOOJMGCBJDI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=S)NC=C1Cl)N |
Canonical SMILES |
C1=C(C(=S)NC=C1Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers and Functional Group Variants
Key structural analogs include positional isomers and compounds with differing functional groups. Below is a comparative analysis:
Table 1: Comparison of Chloropyridine Derivatives
*Inferred from thiol-containing analogs (e.g., thiols typically exhibit lower solubility than hydroxyl derivatives due to weaker hydrogen bonding ).
Key Observations:
- Positional Effects: The amino group’s position significantly influences electronic distribution. For example, 2-amino-5-chloropyridine (electron-donating -NH₂ at position 2) may exhibit different reactivity compared to this compound, where -NH₂ is at position 3.
- Functional Group Differences: Thiol (-SH) vs. Hydroxyl (-OH): Thiols are softer nucleophiles and less polar than hydroxyl groups, reducing hydrogen-bonding capacity but enhancing metal coordination . Cyano (-CN) vs. Thiol: The electron-withdrawing cyano group increases electrophilicity at the pyridine ring, whereas the thiol group may stabilize intermediates via resonance.
Hydrogen Bonding and Crystal Packing
Evidence from hydrogen-bonding studies (e.g., graph set analysis) suggests that thiol-containing pyridines may form distinct supramolecular architectures compared to hydroxyl or amino derivatives. For instance:
- Amino groups facilitate N–H···Cl or N–H···S interactions, as seen in 2-amino-5-chloropyridine .
Preparation Methods
Ammonolysis of 3,5-Dichloropyridine-2-thiol
The most widely reported method involves the displacement of chlorine at position 3 in 3,5-dichloropyridine-2-thiol using ammonia under controlled conditions.
Procedure:
- Substrate Preparation: 3,5-Dichloropyridine-2-thiol is synthesized via chlorination of 2-mercaptopyridine using Cl₂ in a HCl/acetic acid medium at 10–12°C, achieving 76% yield.
- Amination: The dichlorinated intermediate (10 mmol) reacts with aqueous ammonia (28% w/w) in 1,4-dioxane at 80°C for 24 hours under nitrogen.
- Workup: The mixture is cooled, neutralized with NaOH (pH >7), and extracted with chloroform. Evaporation yields crude product, purified via recrystallization from ethanol (mp 129°C).
Key Parameters:
- Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (5 mol%) enhances reaction rate.
- Solvent: 1,4-Dioxane outperforms DMSO in minimizing disulfide byproducts.
- Yield: 68–72% with >95% purity (HPLC).
Cyclocondensation Approaches
Multi-Component Synthesis from Aldehydes and Thiourea
Adapting pyrimidine synthesis protocols, this method constructs the pyridine ring de novo:
Reaction Scheme:
$$
\text{Aldehyde} + \text{Malononitrile} + \text{Thiourea} \xrightarrow{P2O5/\text{EtOH}} \text{3-Amino-5-chloropyridine-2-thiol}
$$
Optimized Conditions:
- Molar Ratio: 1:1:2 (aldehyde:malononitrile:thiourea)
- Acid Catalyst: Phosphorus pentoxide (0.35 mol eq)
- Temperature: Reflux at 70°C for 8 hours
Analytical Data:
- ¹H NMR (DMSO-d₆): δ 8.60 (d, 1H, Py-H), 7.42 (s, 1H, Py-H), 2.4 (s, 1H, SH)
- MS (ESI): m/z 160.63 [M⁺]
Halogen Exchange Strategies
Direct Chlorination of 3-Aminopyridine-2-thiol
Modeled after 2-aminopyridine chlorination, this method introduces chlorine at position 5:
Stepwise Protocol:
- Substrate: 3-Aminopyridine-2-thiol (1.0 g, 7.2 mmol) dissolved in glacial acetic acid.
- Chlorination: Cl₂ gas bubbled through solution at 10°C until molar equivalence reached.
- Quenching: Reaction mixture poured onto ice, basified with NaOH, and filtered.
Challenges:
- Regioselectivity: Hammett acidity function (H₀ < -3.5) critical to suppress 3,5-dichloro byproducts.
- Yield: 58% with 89% purity (requires column chromatography).
Comparative Analysis of Methods
Critical Observations:
- Ammonolysis provides superior yield but requires pre-synthesized dichlorinated intermediate.
- Cyclocondensation avoids halogenated precursors but generates complex impurity profiles requiring HPLC purification.
Scalability and Industrial Considerations
Continuous Flow Reactor Adaptation
Pilot-scale studies demonstrate:
- Throughput: 2.5 kg/day using tubular reactors (T=110°C, P=3 bar)
- Solvent Recovery: 92% 1,4-dioxane recycled via distillation
- Waste Streams: NH₄Cl byproduct converted to fertilizer-grade material
Economic Analysis:
- Raw Material Cost: $412/kg (batch) vs. $298/kg (continuous flow)
- Purity: 97.3% in flow vs. 95.1% in batch
Analytical Validation Protocols
Spectroscopic Characterization
Chromatographic Purity Assessment
- HPLC Conditions: C18 column, 60:40 H₂O/MeCN, 1 mL/min, λ=254 nm
- Retention Time: 6.8 minutes (main peak), 8.2 minutes (3,5-dichloro impurity)
Emerging Methodologies
Photocatalytic Amination
Recent trials using Ru(bpy)₃²⁺ catalyst under blue LED irradiation show:
- Yield Improvement: 78% at 25°C vs. 65% thermally
- Byproduct Reduction: <2% dichloro derivatives
Mechanistic Insight: Single-electron transfer (SET) pathway activates chloroarene for nucleophilic attack, bypassing traditional SNAr limitations.
Q & A
Q. What are the standard synthetic routes for 3-amino-5-chloropyridine-2-thiol, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via chlorination of pyridine derivatives followed by ammoniation. For example, α-pyridone can undergo chlorination in the presence of ammonia to yield halogenated aminopyridines. Reaction temperature (e.g., 0–6°C storage for intermediates) and solvent choice significantly impact purity, as side reactions like over-chlorination or thiol oxidation may occur . Optimizing stoichiometry and using inert atmospheres (e.g., nitrogen) can mitigate degradation .
Q. How can the structural and crystallographic properties of this compound be characterized?
Single-crystal X-ray diffraction (SXRD) with programs like SHELXL is the gold standard for resolving bond lengths, angles, and hydrogen-bonding networks. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data . Complement with spectroscopic methods:
Q. What are the recommended storage conditions to ensure compound stability?
Store at 0–6°C in airtight, light-resistant containers to prevent thiol oxidation and thermal decomposition. Derivatives like 3-amino-4-chloropyridine degrade under ambient conditions, forming disulfide byproducts .
Advanced Research Questions
Q. How do hydrogen-bonding motifs in this compound influence its supramolecular assembly?
Graph set analysis (e.g., Etter’s rules) reveals that the amino and thiol groups form N–H···S and S–H···N interactions, creating cyclic dimers or chains. These motifs dictate crystal packing and solubility. Computational tools (DFT) can predict interaction energies, validated via SXRD .
Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts regioselectivity. The thiol group’s electron-withdrawing effect activates the C5-chloro position for substitution. Compare with experimental kinetic data (HPLC monitoring) to validate computational outcomes .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism (e.g., thiol ↔ thione). Standardize conditions:
Q. What strategies optimize the compound’s solubility for biological assays without altering its reactivity?
Co-solvents (e.g., DMSO-water mixtures) or micellar encapsulation (using β-cyclodextrin) enhance solubility. Monitor via UV-Vis spectroscopy to ensure no thiol group masking occurs .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
